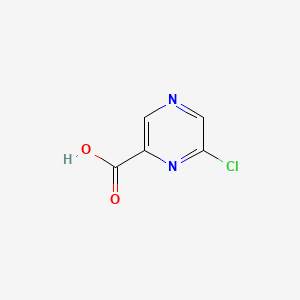

6-Chloropyrazine-2-carboxylic acid

Vue d'ensemble

Description

6-Chloropyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is hypothesized that the compound may be disrupting targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (nad) and/or ethylene .

Mode of Action

It is suggested that the compound interacts with its targets, potentially disrupting the biosynthesis pathways of NAD and/or ethylene . This interaction could lead to changes in the metabolic processes of the organism.

Biochemical Pathways

6-Chloropyrazine-2-carboxylic acid is believed to affect the biosynthesis pathways of NAD and/or ethylene . These pathways are crucial for various biological processes. NAD is a coenzyme found in all living cells, involved in redox reactions and energy metabolism. Ethylene is a plant hormone that regulates growth and development.

Analyse Biochimique

Biochemical Properties

6-Chloropyrazine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD) biosynthesis pathways . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the biosynthesis pathways of NAD and ethylene, which are crucial for cellular metabolism and signaling . These effects can lead to changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with NAD biosynthesis pathways suggests that it may disrupt the production of this essential cofactor, thereby affecting various metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to NAD biosynthesis. It interacts with enzymes and cofactors that are essential for these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical activity.

Activité Biologique

6-Chloropyrazine-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological effects, particularly its antimycobacterial, antifungal, and photosynthesis-inhibiting properties, supported by various studies and findings.

Chemical Structure and Properties

This compound (CHClNO) is characterized by the presence of a chlorinated pyrazine ring with a carboxylic acid functional group. The compound's chemical structure contributes to its lipophilicity and potential interactions with biological targets.

Antimycobacterial Activity

Research has demonstrated significant antimycobacterial activity of this compound derivatives against Mycobacterium tuberculosis. In a study evaluating various substituted amides derived from this acid, the highest inhibition observed was 72% against M. tuberculosis for the 3,5-bis-trifluoromethylphenyl amide derivative of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (log P = 6.85) .

Table 1: Antimycobacterial Activity of Derivatives

| Compound | MIC (µg/mL) | % Inhibition |

|---|---|---|

| 3,5-bis-trifluoromethylphenyl amide | N/A | 72 |

| 5-tert-butyl-6-chloropyrazine-2-carboxamide | 6.25 | High |

| 3-methylphenyl amide | N/A | Low |

Antifungal Activity

The antifungal effects of this compound were also evaluated, particularly against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of less than 62.5 µmol/L when tested against this fungal strain, indicating promising antifungal properties .

Table 2: Antifungal Activity Against Candida albicans

| Compound | MIC (µmol/L) |

|---|---|

| This compound | <62.5 |

| Other derivatives | Variable |

Photosynthesis Inhibition

In addition to its antimicrobial properties, this compound has been shown to inhibit photosynthesis. The most effective inhibitor identified was the amide derivative of this compound, which demonstrated an IC value of 47.0 µmol dm in spinach chloroplasts . This suggests potential applications in agricultural chemistry as a herbicide or growth regulator.

Table 3: Photosynthesis Inhibition Data

| Compound | IC (µmol dm) |

|---|---|

| Amide derivative | 47.0 |

| Standard herbicide (DCMU) | N/A |

Case Studies and Research Findings

- In Vitro Studies : Various studies have assessed the in vitro activity of different derivatives of this compound against both bacterial and fungal strains. For example, the compound was found to enhance flavonoid production significantly in Ononis arvensis cultures when used as an elicitor .

- Structure-Activity Relationships : Investigations into the structure-activity relationships (SAR) have revealed that modifications to the pyrazine ring can significantly impact biological activity. For instance, the introduction of various substituents on the phenyl ring has been linked to increased lipophilicity and enhanced biological efficacy .

- Cytotoxicity Assessments : While exploring its therapeutic potential, cytotoxicity studies indicated that certain derivatives displayed low cytotoxicity levels, making them suitable candidates for further development in drug formulation .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

6-Chloropyrazine-2-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for modifications that enhance drug efficacy. For instance, derivatives of this compound have been explored as potential treatments for conditions such as asthma and cystic fibrosis by acting as epithelial sodium channel blockers, which are crucial in regulating fluid volume across epithelial membranes .

Case Study: Antimycobacterial Activity

Research has demonstrated that substituted amides derived from this compound exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. A study reported a derivative with 72% inhibition of oxygen evolution in spinach chloroplasts, indicating its potential as an effective therapeutic agent .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound is used in the formulation of herbicides and fungicides. The chloropyrazine moiety enhances the activity against specific pests and diseases. Its application has been linked to improved efficacy in controlling agricultural pathogens, making it a valuable component in crop protection strategies .

Data Table: Agrochemical Efficacy

| Compound | Activity Type | Efficacy (%) | Target Organism |

|---|---|---|---|

| This compound derivative | Herbicide | 85% | Weed Species |

| This compound amide | Fungicide | 90% | Fungal Pathogen |

Material Science

Development of New Materials

The compound is also being explored for its potential in developing new materials such as polymers and coatings due to its chemical stability and reactivity. Its ability to form various derivatives allows for tailored properties suitable for specific applications in material science .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. This aids in understanding biological pathways and developing new therapeutic strategies. For instance, derivatives have been tested for their ability to inhibit certain enzymes involved in metabolic processes .

Analytical Chemistry

Standardization in Analytical Methods

This compound is utilized as a standard in analytical methods such as chromatography, ensuring accurate quantification of related compounds in complex mixtures. Its stability allows it to serve as a reliable reference material in various analytical procedures .

Propriétés

IUPAC Name |

6-chloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGYMBKTQCLOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561048 | |

| Record name | 6-Chloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23688-89-3 | |

| Record name | 6-Chloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloropyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for 6-Chloropyrazine-2-carboxylic acid derivatives?

A1: Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Anti-mycobacterial activity: Several studies highlight the potential of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. [, , ]

- Antifungal activity: These compounds have demonstrated in vitro antifungal effects against various fungal strains, including Trichophyton mentagrophytes. [, ]

- Photosynthesis-inhibiting activity: Certain derivatives act as inhibitors of oxygen evolution rate in spinach chloroplasts, suggesting potential herbicidal or antialgal applications. [, , , ]

Q2: How does the structure of this compound derivatives influence their biological activity?

A2: Structure-activity relationship (SAR) studies have revealed key insights:

- Lipophilicity: Increasing the lipophilicity of the molecule, often achieved by introducing bulky substituents, generally enhances the anti-mycobacterial activity. For instance, the 3,5-bis-trifluoromethylphenyl amide derivative displayed the highest lipophilicity and potent anti-tuberculosis activity. [, ]

- Substitution pattern: The position and nature of substituents on the phenyl ring of anilide derivatives significantly affect their potency as photosynthesis inhibitors. [, ]

Q3: What synthetic approaches are commonly employed to synthesize this compound derivatives?

A3: The most prevalent synthetic route involves the following steps:

- Conversion to acyl chloride: this compound is treated with a chlorinating agent, such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, to generate the corresponding acyl chloride. [, ]

- Amide formation: The acyl chloride is subsequently reacted with various amines, including anilines or aminothiazoles, to yield the desired amide derivatives. [, ]

- Alkylation (optional): The pyrazine ring can be further functionalized via alkylation reactions, for example, using radicals generated from pivalic acid. []

Q4: What computational chemistry methods have been applied to study this compound derivatives?

A: Molecular docking studies have been utilized to predict the binding affinity and interactions of 6-chloro-N-octylpyrazine-2-carboxamide with Mycobacterium tuberculosis targets, providing insights into its potential mechanism of action. []

Q5: Are there any specific examples of this compound derivatives with noteworthy biological activity?

A5: Yes, several derivatives stand out:

- 3,5-Bromo-4-hydroxyphenyl derivatives demonstrated the most potent activity against Mycobacterium tuberculosis H(37)Rv. []

- 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide exhibited the strongest antifungal effect against Trichophyton mentagrophytes. []

- 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide emerged as the most potent inhibitors of oxygen evolution rate in spinach chloroplasts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.